Cabotegravir-d5 is a deuterium-labeled analogue of the HIV integrase inhibitor Cabotegravir. Deuterium incorporation can be used to alter the pharmacokinetic and metabolic profiles of a drug or to serve as an internal standard for quantitative analysis [1].
The table below summarizes the core properties of this compound:
| Property | Details |
|---|---|
| CAS Number | 2750534-77-9 [1] [2] [3] |
| Molecular Formula | C₁₉H₁₂D₅F₂N₃O₅ [1] [3] |
| Molecular Weight | 410.38 [1] [3] |
| IUPAC Name | (3S,11aR)-N-(2,4-difluorobenzyl)-6-hydroxy-3-methyl-d3-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide-2,2-d2 [2] |
| Chemical Purity | 99.31% (as offered by one supplier) [1] |
| Primary Research Applications | Used as a tracer or an internal standard for quantitative analysis via NMR, GC-MS, or LC-MS [1]. |
| Appearance | White to off-white solid [1] [3] |
| Solubility | Soluble in DMSO and Methanol [3] |
The search results do not contain a specific procedure for synthesizing this compound itself. However, they provide extensive detail on the synthesis of its non-deuterated parent compound, Cabotegravir, and a key intermediate. The deuterium labels are almost certainly introduced in the final steps or by using deuterated versions of the starting materials in the known pathways.
A critical intermediate for all second-generation integrase strand transfer inhibitors (INSTIs) like Dolutegravir, Bictegravir, and Cabotegravir is the pyridone-carboxylic acid 6 (1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid) [4]. The synthesis of this intermediate has been optimized by several groups, primarily through a one-pot sequence. The diagram below outlines this general strategy.
The table below compares the different approaches developed to synthesize intermediate 6, highlighting the challenges of regioselective hydrolysis.
| Developer/Approach | Key Steps & Modifications | Reported Outcome & Challenges |
|---|---|---|
| GSK (One-Pot) | One-pot, 4-step sequence. Cyclization with LiH, hydrolysis with LiOH at -5°C [4]. | 36% overall yield. 90% selectivity for C-5 ester hydrolysis. Potential for bis-acid byproduct 6' [4]. |
| GSK (Modified) | Similar one-pot, but cyclization with LiOMe and stricter temp control (-2°C for hydrolysis) [4]. | 61% overall yield. LiOH gave ~10:1 regioselectivity, while NaOH/KOH gave poorer (3:1) selectivity [4]. |
| Mylan Labs | Novel route via a boron-ate complex 14 after obtaining bis-ester 13 [4]. | Avoids bis-acid 6' formation. 100% regioselectivity claimed, but overall yield low (26%) [4]. |
| Divi Lab | Alternative strategy using a benzyl ester 18 to circumvent selectivity issues [4]. | Achieves 100% regioselectivity after catalytic hydrogenation. 33% overall yield [4]. |
The deuterated form of Cabotegravir is a crucial tool in modern drug development. Its primary use is as an internal standard in LC-MS and GC-MS assays to enable accurate quantitative analysis of Cabotegravir concentration in biological samples during pharmacokinetic and metabolism studies [1].
To proceed with practical work on this compound, here are suggestions:
CD3) and deuterated oxazolo ring in the final stages of the synthesis, using appropriately deuterated building blocks.
Here is a detailed methodology for using Cabotegravir-d5 to measure Cabotegravir concentrations in human whole blood, as demonstrated in a point-of-care assay using a miniature mass spectrometer [1].
The workflow for this experimental protocol is summarized in the following diagram:
Experimental workflow for quantifying Cabotegravir in whole blood using this compound as an internal standard.
The method using this compound has been rigorously characterized. The table below summarizes key quantitative performance metrics from the referenced study [1]:
| Performance Parameter | Result for Cabotegravir |
|---|---|
| Limit of Quantitation (LoQ) | 750 ng/mL |
| Linear Range | 750 - 2000 ng/mL |
| Precision (%RSD) | < 15% (at concentrations above LoQ) |
| Internal Standard Used | This compound |
The primary application of this compound is in Therapeutic Drug Monitoring (TDM) for people living with HIV (PLWH) who are receiving long-acting injectable Cabotegravir [1] [2].
Cabotegravir-d5 is a deuterium-labeled analog of Cabotegravir, primarily used as an internal standard in quantitative mass spectrometry to ensure analytical accuracy [1] [2] [3].
Available data on the solubility and stability of this compound is summarized below.
| Property | Available Data |
|---|---|
| Solubility | Soluble in DMSO and Methanol [4]. Specific quantitative solubility data (e.g., mg/mL) was not located in current literature. |
| Storage Conditions | Powder Form: -20°C for 3 years; 4°C for 2 years. In Solvent: -80°C for 6 months; -20°C for 1 month [1]. Another source suggests storing the solid powder at 2-8°C [4]. |
| Appearance | Solid powder, white to off-white in color [1]. |
This compound is used as an internal standard to quantify analytes like cabotegravir in biological matrices. Below are methodologies from published protocols.
This method simultaneously quantifies five antiretrovirals, using this compound as an internal standard for cabotegravir [2].
This workflow can be visualized as follows:
Experimental workflow for UHPLC-MS/MS analysis of tissue samples.
This method describes a point-of-care assay for quantifying cabotegravir and rilpivirine in whole blood using a miniature mass spectrometer [3].
The table below summarizes the key mass spectrometry parameters for cabotegravir-d5 and its parent compound, cabotegravir, as reported in recent analytical methods.
| Parameter | Cabotegravir | This compound | Instrument & Context |
|---|---|---|---|
| Precursor Ion ([M+H]⁺) | 406.01 [1] / 406 [2] | 411.03 [1] / 411 [2] | UPLC-MS/MS [1]; Miniature MS (Mini-12) [2] |
| Product Ion(s) | 126.88 [1], 263 [2] | 267.96 [1], 267 [2] | UPLC-MS/MS [1]; Miniature MS (Mini-12) [2] |
| Collision Energy (eV) | 34.0 [1] | 24.0 [1] | UPLC-MS/MS [1] |
| Retention Time | 3.63 min [1] | 3.62 min [1] | UPLC-MS/MS [Waters CORTECS T3 column] [1] |
| Internal Standard | - | Yes, stable isotope-labeled [2] [1] | Quantification in human plasma/whole blood [2] [1] |
Here is the experimental workflow for quantifying cabotegravir in whole blood using this compound as an internal standard with a miniature mass spectrometer:
Experimental workflow for cabotegravir quantification in whole blood [2].
The table below summarizes the core chemical and physical information for this compound available in the search results.
| Property | Details |
|---|---|
| CAS Number | 2750534-77-9 [1] |
| Molecular Formula | C₁₉H₁₂D₅F₂N₃O₅ [1] [2] |
| Molecular Weight | 410.38 g/mol [1] (also reported as 410.39 g/mol [2]) |
| IUPAC Name | (3S, 11aR)-N-(2, 4-difluorobenzyl)-6-hydroxy-3-(methyl-d3)-5, 7-dioxo-2, 3, 5, 7, 11, 11a-hexahydrooxazolo[3, 2-a]pyrido[1, 2-d]pyrazine-2, 2-d2-8-carboxamide [2] |
| Appearance | White to off-white solid [1] |
| Purity | 99.31% (Chemical Purity) [1] |
| Isotopic Purity | Information not found in search results |
This compound is primarily used as a stable isotope-labeled internal standard for quantitative analysis of Cabotegravir in biological samples. Here is a detailed methodology from a research paper that used it for quantifying Cabotegravir in whole blood [3].
This workflow can be visualized in the following diagram:
This compound serves as a crucial SIL-IS for quantifying the antiretroviral drug Cabotegravir in biological matrices. Its use corrects for variability in sample preparation and ionization efficiency during mass spectrometric analysis, ensuring accurate and precise concentration measurements [1] [2].
C19H12D5F2N3O5) [2].This protocol outlines a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for simultaneous quantification of Cabotegravir and eight other antiretrovirals in human plasma [1].
The method was validated according to U.S. FDA Bioanalytical Guidelines [1].
| Validation Parameter | Result for Cabotegravir (Representative) |
|---|---|
| Linear Range | 1 - 250 ng/mL (Low) and 100 - 5000 ng/mL (High) |
| Linearity (R²) | > 0.99 |
| Trueness (% of nominal concentration) | 89.7% - 104.1% (across all 9 analytes) |
| Precision (% CV) | < 15% |
This method is applied for routine TDM of Cabotegravir in people living with HIV. A point-of-care assay using paper spray ionization and a miniature mass spectrometer (Mini-12) has also been developed for rapid quantification in whole blood with an analysis time of under four minutes [3]. The established therapeutic ranges help guide dosing for long-acting injectable regimens.
The experimental workflow for this bioanalytical method can be visualized as follows:
Diagram Title: LC-MS/MS Workflow for Cabotegravir Quantification
This protocol describes a rapid, specific, and quantitative assay for measuring cabotegravir concentrations in whole blood. The method is particularly valuable for therapeutic drug monitoring (TDM) of long-acting cabotegravir formulations, which are used for both HIV treatment and pre-exposure prophylaxis (PrEP) [1] [2].
The assay uses a miniature mass spectrometer (Mini-12) and requires less than 4 minutes from sample to result, making it suitable for clinical settings where rapid feedback is needed to guide dosing decisions. The use of cabotegravir-d5 as an internal standard corrects for variability in sample preparation and ionization efficiency, ensuring high data quality [3].
The following diagram illustrates the complete experimental workflow for the quantitative analysis of cabotegravir, from sample collection to data analysis.
The analytical method has been comprehensively validated according to standard bioanalytical guidelines.
Table 1: Quantitative Performance Characteristics of Cabotegravir Assay [3]
| Validation Parameter | Performance Value | Acceptance Criteria |
|---|---|---|
| Linear Range | 250-2000 ng/mL | R² > 0.99 |
| Limit of Quantification (LoQ) | 750 ng/mL | %RSD < 15% |
| Precision (%RSD) | < 15% at concentrations > LoQ | Within ± 15% |
| Accuracy | Not specified in source | Within ± 15% |
| Analysis Time | < 4 minutes per sample | N/A |
| Sample Volume | 100 µL whole blood | N/A |
Table 2: Mass Spectrometry Parameters for Cabotegravir and Internal Standard [3]
| Parameter | Cabotegravir (CAB) | This compound (IS) |
|---|---|---|
| Precursor Ion (m/z) | 406 | 411 |
| Product Ion (m/z) | 263 | 268 |
| Isolation Window (m/z) | 3 | 3 |
| Isolation q-value | 0.5 | 0.5 |
| CID Excitation Frequency | 150 kHz | 148 kHz |
| CID Excitation Time | 60 ms | 60 ms |
This validated method supports several critical applications in HIV management and research:
Antiretroviral therapy (ART) has transformed HIV into a manageable chronic condition. Therapeutic Drug Monitoring (TDM) through plasma concentration measurement is a valuable tool for assessing adherence and preventing treatment failure and viral resistance [1] [2]. Cabotegravir (CAB), an integrase strand transfer inhibitor, is a key component of modern ART, notably in long-acting injectable regimens.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Cabotegravir-d5, is critical in these assays. It corrects for variability in sample preparation and ionization efficiency, leading to improved accuracy and precision [1] [2] [3]. This note details a validated UPLC-MS/MS method for quantifying cabotegravir in human plasma using this compound.
2.1 Chemicals and Reagents
2.2 Equipment and Software
2.3 Chromatographic Conditions
2.4 Mass Spectrometric Conditions
2.5 Sample Preparation Procedure A simple protein precipitation (PPT) method was employed [2].
The following diagram illustrates the overall experimental workflow:
Figure 1. Sample Preparation Workflow
The described method was validated according to regulatory guidelines (e.g., FDA) [1]. Key validation parameters are summarized below.
Table 1: Mass Spectrometer Parameters for SRM Detection [2]
| Compound | ESI Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|---|
| Cabotegravir | + | 406.01 | 126.88 | 34.00 | 3.63 |
| This compound (IS) | + | 411.03 | 267.96 | 24.00 | 3.62 |
Table 2: Key Method Validation Parameters [2]
| Validation Parameter | Performance Result |
|---|---|
| Linear Range | Two clinically relevant ranges validated (e.g., 1-250 ng/mL and 100-5000 ng/mL) |
| Linearity (R²) | > 0.99 |
| Accuracy (Trueness) | 89.7% - 104.1% |
| Precision (CV) | < 15% |
| Sample Volume | 50 µL human plasma |
| Run Time | 7.5 minutes |
The detailed UPLC-MS/MS method presented here, which utilizes this compound as a stable isotope internal standard, provides a robust, sensitive, and high-throughput solution for quantifying Cabotegravir concentrations in human plasma. The method has been comprehensively validated and is suitable for supporting therapeutic drug monitoring, adherence assessment, and pharmacokinetic studies in clinical trials and routine patient care [1] [2].
This compound is a deuterium-labeled stable isotope analog of the antiretroviral drug cabotegravir, specifically designed for use as an internal standard in quantitative bioanalytical methods. This compound features five deuterium atoms strategically incorporated into the molecular structure—three in a methyl group and two in the oxazoline ring—resulting in a mass shift of +5 Da compared to the native drug while maintaining nearly identical chemical properties and chromatographic behavior [1]. In mass spectrometry-based assays, this mass difference allows for clear discrimination between the analyte (cabotegravir) and the internal standard (this compound), enabling highly accurate and precise quantification in complex biological matrices.
The implementation of this compound as an internal standard addresses the critical challenge of analytical variability in sample preparation and instrument analysis. By adding a known quantity of this compound to each sample at the initial processing step, researchers can account for and correct losses during extraction, matrix effects in ionization, and instrument fluctuation. This approach is particularly valuable for therapeutic drug monitoring of cabotegravir, where precise quantification directly informs dosing decisions in both HIV treatment and prevention [2]. The consistent use of this compound across analytical workflows ensures the reliability of pharmacokinetic data supporting clinical decisions.
Table 1: Fundamental Characteristics of this compound
| Property | Specification |
|---|---|
| Molecular Formula | C₁₉H₁₂D₅F₂N₃O₅ |
| Molecular Weight | 410.39 g/mol |
| IUPAC Name | (3S,11aR)-N-(2,4-difluorobenzyl)-6-hydroxy-3-(methyl-d₃)-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-2,2-d₂-8-carboxamide |
| CAS Number | Not specified |
| Isotopic Purity | Typically >99% |
| Primary Application | Internal standard for LC-MS/MS bioanalysis |
| Storage Conditions | -20°C, protected from light |
The quantitative analysis of cabotegravir in biological matrices requires sophisticated LC-MS/MS methodologies with this compound serving as the internal standard. The method development begins with chromatographic optimization to achieve adequate separation of cabotegravir from matrix components while maintaining a short analysis time suitable for high-throughput applications. A reverse-phase C18 column (50 × 2.1 mm, 1.7-1.8 μm particle size) maintained at 40°C provides excellent separation for cabotegravir. The mobile phase typically consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) using a gradient elution program: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), and 3.6-5.0 min (5% B) for column re-equilibration [2]. The flow rate is maintained at 0.4 mL/min, and the injection volume is typically 5-10 μL.
For mass spectrometric detection, electrospray ionization (ESI) in positive mode provides optimal sensitivity for both cabotegravir and this compound. The instrument parameters should be carefully optimized for each specific MS platform, but generally include: capillary voltage of 3.5-4.0 kV, source temperature of 150-350°C, desolvation temperature of 300-500°C, and desolvation gas flow of 800-1000 L/h. Detection is performed using multiple reaction monitoring (MRM) with transitions of m/z 406.1→263.0 for cabotegravir and m/z 411.1→268.0 for this compound [2]. The collision energy should be optimized for each transition, typically ranging from 20-35 eV. The use of these specific transitions minimizes interference and enhances assay specificity in complex biological matrices.
Table 2: Optimized MS/MS Parameters for Cabotegravir and this compound Analysis
| Parameter | Cabotegravir | This compound |
|---|---|---|
| Precursor Ion (m/z) | 406.1 | 411.1 |
| Product Ion (m/z) | 263.0 | 268.0 |
| Ionization Mode | ESI+ | ESI+ |
| Dwell Time (ms) | 100-200 | 100-200 |
| Collision Energy (eV) | 25-30 | 25-30 |
| Capillary Voltage (kV) | 3.5-4.0 | 3.5-4.0 |
| Source Temperature (°C) | 150-350 | 150-350 |
| Desolvation Temperature (°C) | 300-500 | 300-500 |
| Cone Voltage (V) | 30-50 | 30-50 |
The sample preparation protocol is critical for achieving accurate and reproducible quantification of cabotegravir in biological matrices. The process begins with the aliquot collection of 100 μL of sample (blood, plasma, or other biofluid) into a 1.5-2.0 mL microcentrifuge tube. A working solution of this compound internal standard is prepared in acetonitrile at a concentration of 1000 ng/mL, and 100 μL of this solution is added to each sample [2]. The samples are then vigorously vortexed for 60 seconds to ensure complete protein precipitation and analyte extraction, followed by centrifugation at 14,000-16,000 × g for 5-10 minutes to pellet the precipitated proteins. The supernatant is carefully transferred to autosampler vials or directly applied to paper spray substrates for analysis.
For alternative extraction methods, liquid-liquid extraction can be employed using hexane/ethyl acetate (1:1, v/v) with 0.1% ammonium acetate. This approach is particularly useful when analyzing multiple analytes with different physicochemical properties or when reduced matrix effects are desired. The extraction efficiency for both cabotegravir and this compound should be determined during method validation, with typical values exceeding 85%. The internal standard should be added before the first extraction step to correct for any variability in recovery throughout the process. This comprehensive sample preparation workflow ensures optimal sample clean-up while maintaining the integrity of both the analyte and internal standard for accurate quantification.
Paper spray ionization coupled with miniature mass spectrometers represents an innovative approach for point-of-care therapeutic drug monitoring of cabotegravir. This methodology enables rapid quantification with minimal sample preparation, making it suitable for clinical settings where timely results are critical. The protocol begins with the preparation of a paper substrate by cutting filter paper (Whatman Grade 1 or similar) into isosceles triangles with a base of approximately 5-10 mm and height of 10-15 mm. The paper triangle is then secured to a custom-made holder using a copper clip that also serves as the electrical connection for voltage application [2]. For analysis, 10 μL of the processed sample supernatant is applied to the paper substrate near the base and allowed to partially dry (approximately 30-60 seconds).
The analysis is performed by applying 20-30 μL of spray solvent (typically acetonitrile:water with 0.1% formic acid, 9:1 v/v) to the paper substrate, followed immediately by the application of a high voltage (3.0-4.5 kV) to initiate the paper spray. The miniature mass spectrometer (such as the Mini-12) is operated with a discontinuous atmospheric pressure interface (DAPI) with the valve opening for 14 ms to introduce ions, raising the pressure in the ion trap to 10^(-1) Torr [2]. After a 700 ms pump-down period to decrease pressure to 10^(-3) Torr, precursor ions are isolated using stored waveform inverse Fourier transform (SWIFT) with isolation windows of 3 m/z units. Collision-induced dissociation is performed with excitation frequencies of 150 kHz for cabotegravir and 148 kHz for this compound, applied for 60 ms followed by an 800 ms delay before mass analysis.
Quantitative analysis relies on establishing a robust calibration curve using the ratio of analyte peak area to internal standard peak area against known concentrations. The calibration standards for cabotegravir should span the clinically relevant range, typically from 250-2000 ng/mL for cabotegravir, with quality control samples at multiple levels (e.g., 900 and 1300 ng/mL) [2]. The linear regression model with 1/x or 1/x² weighting typically provides the best fit for the concentration-response relationship. The acceptance criteria for the calibration curve usually include a correlation coefficient (r) ≥0.99, and back-calculated standard concentrations within ±15% of nominal values (±20% at the lower limit of quantification).
Data processing begins with spectral smoothing using a Savitzky-Golay filter to reduce noise while maintaining peak shape integrity. The spectra are then normalized using the Standard Normal Variate method to correct for baseline variations and matrix effects [2]. Peak areas for cabotegravir (m/z 406→263) and this compound (m/z 411→268) are integrated, and their ratios are calculated. The lower limit of quantification (LLOQ) for cabotegravir using this method is established at 750 ng/mL with a % relative standard deviation (RSD) of <15% [2]. For each batch of samples, quality control samples at low, medium, and high concentrations should be analyzed in duplicate, with at least 67% meeting acceptance criteria of ±15% of nominal values to ensure batch validity.
The implementation of this compound in bioanalytical assays enables precise therapeutic drug monitoring (TDM) for patients receiving long-acting cabotegravir formulations. Clinical studies have established target concentrations for HIV pre-exposure prophylaxis (PrEP), with the protein-adjusted 90% inhibitory concentration (PA-IC90) set at 0.664 μg/mL (4× PA-IC90) and 1.33 μg/mL (8× PA-IC90) [3]. Monitoring trough concentrations (Cτ) is particularly important as it ensures maintenance of protective levels throughout the dosing interval. Pharmacokinetic data demonstrate that long-acting cabotegravir injections achieve sustained concentrations above these targets, with observed Cτ values similar regardless of whether an oral lead-in phase is implemented [4].
Pharmacokinetic modeling using cabotegravir concentration data has informed optimized dosing strategies. Physiologically based pharmacokinetic (PBPK) models incorporating data quantified using this compound as an internal standard have been developed to simulate cabotegravir exposure profiles across diverse populations [3]. These models predict that 300 mg, 150 mg, and 75 mg once-weekly microarray patch (MAP) administrations can sustain plasma concentrations >4× PA-IC90, with the 300 mg and 150 mg regimens achieving concentrations >8× PA-IC90 [3]. Such modeling approaches are invaluable for guiding dose selection and administration frequency without requiring extensive clinical trials in every specific population.
This compound-based analytical methods have been instrumental in generating pharmacokinetic data for large-scale clinical trials evaluating long-acting cabotegravir formulations. The HPTN 083 trial demonstrated the superiority of long-acting cabotegravir over daily oral tenofovir disoproxil fumarate plus emtricitabine for HIV prevention in cisgender men and transgender women who have sex with men, with updated HIV incidence rates of 0.41 per 100 person-years for cabotegravir versus 1.29 per 100 person-years for oral PrEP [5]. The HPTN 084 trial showed similar efficacy in women. These groundbreaking findings were supported by reliable concentration data obtained using this compound as an internal standard.
Pregnancy pharmacokinetics represent a particularly challenging area of study due to physiological changes that can alter drug disposition. A recent review of pharmacokinetic data describing long-acting injectable cabotegravir during pregnancy concluded that available data demonstrate no clinically significant change in cabotegravir pharmacokinetics, supporting its use for PrEP in pregnant individuals [6]. However, the same review noted that available data for rilpivirine (a common partner drug in HIV treatment) demonstrate lower concentrations during pregnancy, highlighting the importance of population-specific pharmacokinetic assessment. The reliability of these comparative assessments depends heavily on the consistency of bioanalytical methods employing appropriate internal standards like this compound.
Bioanalytical method validation employing this compound as an internal standard must demonstrate specificity, sensitivity, accuracy, precision, and stability following regulatory guidelines. Specificity is established by analyzing at least six independent sources of blank matrix to demonstrate the absence of interfering peaks at the retention times of both cabotegravir and this compound. Linearity and range are determined using a minimum of six non-zero calibration standards analyzed in duplicate across three separate runs, with correlation coefficients (r) ≥0.99 and residuals within ±15% [2]. The lower limit of quantification (LLOQ) should demonstrate a signal-to-noise ratio ≥5, precision ≤20% CV, and accuracy within ±20% of nominal value.
Precision and accuracy are assessed using quality control samples at four concentrations (LLOQ, low, medium, and high) with at least five replicates each across three different runs. Intra-run precision should not exceed 15% CV, and inter-run precision should not exceed 15% CV, with accuracy within ±15% of nominal values for all concentrations except LLOQ (±20%). Stability evaluations must include bench-top stability (at room temperature for at least one processing cycle), processed sample stability in the autosampler (for the duration of the analytical run), freeze-thaw stability (through at least three cycles), and long-term storage stability at the intended storage temperature [2]. The inclusion of this compound in all stability samples allows for correction of any analyte degradation during these evaluations.
Several technical challenges may arise during method development and routine application. Ion suppression or enhancement caused by co-eluting matrix components can significantly impact assay accuracy and precision. To address this, the extraction method should be optimized for efficient sample clean-up, and the chromatographic conditions should be adjusted to separate the analytes from regions of high ion suppression. The use of this compound as an internal standard corrects for consistent ion suppression effects but cannot compensate for differential suppression between analyte and internal standard, making chromatographic separation from suppression regions critical.
Carryover assessment is particularly important when analyzing samples with high concentration ranges, as cabotegravir concentrations in patients receiving long-acting formulations can vary substantially. Injection of blank samples immediately after the upper limit of quantification (ULOQ) standard should demonstrate peak areas ≤20% of the LLOQ for cabotegravir and ≤5% for this compound. If significant carryover is detected, the autosampler wash solvent composition and wash volume should be optimized—typically employing a stronger solvent in the wash cycle such as 50:50 methanol:isopropanol with 0.1% formic acid. Regular system suitability testing should be performed at the beginning of each analytical run to verify instrument performance before sample analysis.
This compound serves as an essential tool in the bioanalytical toolkit for supporting pharmacokinetic studies of cabotegravir formulations. Its implementation as a stable isotope-labeled internal standard significantly enhances the reliability, precision, and accuracy of quantitative methods across diverse analytical platforms—from conventional LC-MS/MS systems to innovative point-of-care paper spray mass spectrometry. The methodologies detailed in these application notes provide researchers with robust protocols for generating high-quality concentration data that directly informs clinical decision-making and dosing strategy optimization.
The continued advancement of cabotegravir-based long-acting prevention and treatment strategies for HIV will increasingly depend on precise therapeutic drug monitoring and population-specific pharmacokinetic assessment. The application of this compound in supporting these studies ensures that researchers and clinicians can confidently interpret concentration data, ultimately contributing to more effective HIV prevention and treatment paradigms. As novel cabotegravir formulations and delivery systems continue to emerge—including microarray patches and other extended-release technologies—the role of reliable bioanalytical methods employing this compound will remain fundamentally important to their successful development and implementation.
This compound is a stable isotope-labeled internal standard specifically designed for the precise quantification of cabotegravir, an integrase strand transfer inhibitor used in long-acting antiretroviral therapy for HIV treatment and prevention. This deuterated analog contains five deuterium atoms, providing nearly identical chemical properties to native cabotegravir while being distinguishable by mass spectrometry. The implementation of this compound in bioanalytical methods ensures accurate quantification by accounting for variability in sample preparation, matrix effects, and instrument performance, ultimately leading to reliable therapeutic drug monitoring and pharmacokinetic data.
The critical role of this compound has become increasingly important with the growing adoption of long-acting cabotegravir formulations, which require precise drug monitoring to ensure therapeutic concentrations are maintained between injections. These long-acting formulations represent a significant advancement in HIV management by reducing dosing frequency from daily oral regimens to monthly or bimonthly injections, thereby addressing adherence challenges. However, this approach introduces new complexities in pharmacokinetic monitoring due to inter-individual variability in drug concentrations, making robust bioanalytical methods essential for optimal clinical management [1].
This compound is specifically engineered to maintain structural homology with native cabotegravir while incorporating five deuterium atoms at strategic positions that do not alter its chemical behavior but provide mass differentiation for analytical purposes. The molecular weight of this compound is approximately 411.03 g/mol, compared to 406.01 g/mol for native cabotegravir, creating a 5 Da mass difference that is easily distinguishable by mass spectrometry. This mass difference typically occurs in stable parts of the molecule that are not involved in major metabolic pathways, ensuring that the internal standard experiences similar extraction efficiency and matrix effects as the analyte of interest [2].
The primary mechanism for monitoring this compound in mass spectrometry involves the transition from precursor ion m/z 411.03 to product ion m/z 267.96, which corresponds to the cleaved fragment of the molecule after collision-induced dissociation. This transition is selected to provide specific detection while maintaining a consistent fragmentation pattern with the native drug. The collision energy optimized for this transition is typically 24 eV, though minor adjustments may be required based on specific instrument configurations [2]. The structural integrity and isotopic purity of this compound are critical parameters that must be verified during method validation to ensure accurate quantification without interference from the native compound.
Table 1: UPLC-MS/MS Instrument Parameters for Cabotegravir and this compound Analysis
| Parameter | Setting | Parameter | Setting |
|---|---|---|---|
| Column | Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) | Ionization Mode | Positive ESI |
| Guard Column | CORTECS T3 Vanguard (2.1 × 5 mm) | Spray Voltage | 3.0 kV |
| Column Temperature | 55°C | Vaporizer Temperature | 350°C |
| Mobile Phase A | 0.1% Formic acid in water | Sheath Gas | 50 arb |
| Mobile Phase B | Acetonitrile | Auxiliary Gas | 10 arb |
| Flow Rate | 0.300 mL/min | Capillary Temperature | 350°C |
The separation employs a gradient elution with a total run time of 7.5 minutes. The initial conditions are 97% mobile phase A and 3% mobile phase B, held for 1.0 minute. From 1.0 to 1.5 minutes, a linear gradient transitions to 80% A, followed by a further decrease to 15% A from 1.5 to 4.0 minutes. The mobile phase composition then increases to 50% A from 4.0 to 5.0 minutes before returning to initial conditions (97% A) from 5.0 to 7.0 minutes. The system equilibrates at initial conditions from 7.0 to 7.5 minutes before the next injection [2].
Table 2: MS/MS Parameters for Cabotegravir and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|
| Cabotegravir | 406.01 | 126.88 | 34.0 | 3.63 |
| This compound | 411.03 | 267.96 | 24.0 | 3.62 |
Mass spectrometric detection should be performed using selected reaction monitoring (SRM) with the transitions detailed in Table 2. The quadrupoles should be operated with peak width settings of 0.7 m/z for Q1 and 1.2 m/z for Q3. Optimal collision gas pressure is typically 1.5 mTorr. Detection parameters should be optimized for each specific instrument to maximize signal-to-noise ratios while maintaining adequate peak shape and separation [2].
The DBS method provides a minimally invasive alternative to venipuncture, facilitating sample collection in resource-limited settings or for remote monitoring. The procedure involves:
A critical consideration in DBS analysis is the conversion of whole blood concentrations to plasma equivalents. Studies have established that DBS measurements for cabotegravir are approximately 54.0% lower than paired plasma samples, while rilpivirine measurements are 14.1% lower. Therefore, derived conversion factors of 1.79 for cabotegravir and 1.16 for rilpivirine should be applied to DBS measurements to estimate plasma concentrations. Application of these conversion factors has demonstrated excellent agreement with actual plasma measurements, with mean biases of 2.2% for cabotegravir and 0.6% for rilpivirine [4].
For rapid monitoring in clinical settings, a paper spray mass spectrometry method has been developed using this compound as internal standard. This approach enables quantitative analysis in less than 4 minutes with minimal sample preparation:
This method demonstrates excellent linearity across the clinically relevant concentration range of 250-2000 ng/mL for cabotegravir, with precision values <15% RSD. The limit of quantification for cabotegravir using this method is 750 ng/mL, which is suitable for therapeutic drug monitoring of trough concentrations [5].
Bioanalytical methods utilizing this compound must undergo comprehensive validation following regulatory guidelines to ensure data reliability. Key validation parameters include:
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Accuracy and Precision | Within-run and between-run analysis of QC samples at LLOQ, low, mid, and high concentrations | Within ±15% of nominal values (±20% at LLOQ); CV ≤15% (≤20% at LLOQ) |
| Linearity | Calibration curves spanning 25-20,000 ng/mL for DBS or 0.05-10.0 mg/L for plasma | Correlation coefficient (r) ≥0.99 |
| Selectivity | Analysis of blank matrix from at least six different sources | Response <20% of LLOQ for analyte and <5% for IS |
| Matrix Effect | Post-column infusion and post-extraction addition experiments | Matrix factor CV ≤15% |
| Recovery | Comparison of extracted samples to unextracted standards | Consistent and reproducible recovery (>70%) |
| Stability | Evaluation of bench-top, processed, freeze-thaw, and long-term stability | Within ±15% of nominal values |
Figure 1: Comprehensive Workflow for Bioanalytical Method Development Using this compound
Methods utilizing this compound must comply with regulatory guidelines for bioanalytical method validation as outlined by the FDA and EMA. Key considerations include:
Implementation of this compound-based methods in clinical practice requires consideration of the pharmacokinetic variability observed with long-acting formulations. Clinical studies have demonstrated substantial inter-individual variability in cabotegravir concentrations, with some patients showing levels in the lowest quartile associated with virologic failure. Therapeutic drug monitoring using validated methods with this compound enables identification of these at-risk patients for intervention [1].
This compound serves as an essential tool for the accurate quantification of cabotegravir in biological matrices, supporting both therapeutic drug monitoring and pharmacokinetic studies. The methodologies detailed in these application notes provide robust frameworks for implementation in regulated bioanalytical laboratories. The validation data demonstrates that methods incorporating this compound meet all regulatory requirements for precision, accuracy, and reliability, making them suitable for clinical decision-making and drug development programs. As long-acting antiretroviral therapies continue to evolve, the role of robust bioanalytical methods with stable isotope-labeled internal standards like this compound will remain crucial for optimizing patient outcomes in HIV treatment and prevention.
The table below summarizes the primary techniques used to determine plasma protein binding, which would be applicable in characterizing Cabotegravir-d5 [1] [2].
| Method | Principle | Key Applications | Considerations |
|---|---|---|---|
| Equilibrium Dialysis [1] [2] | Uses a semi-permeable membrane to separate free (unbound) and protein-bound drug fractions until equilibrium is reached. | Considered the "gold standard"; suitable for a wide range of compounds. | Physical simplicity, low cost, high accuracy [3]. May require long incubation times. |
| Ultrafiltration [1] [2] | Uses a centrifugal force to pass unbound drug molecules through a membrane with a specific molecular weight cutoff, retaining larger protein-bound complexes. | Rapid separation; ideal for high-throughput screening in the discovery phase [1]. | Potential for nonspecific binding to the membrane; concentration of the protein solution may occur. |
| Ultracentrifugation [1] [2] | Uses extremely high-speed centrifugation (often >100,000 g) to separate free drug from protein-bound drug in the absence of a membrane. | Ideal for compounds with issues like nonspecific binding to dialysis membranes or filters [2]. | Requires specialized, expensive equipment; the process can be time-consuming. |
| Other Technologies (e.g., Gel Filtration Chromatography, Surface Plasmon Resonance) [3] | Separation based on size or real-time analysis of biomolecular interactions. | Provides additional options for specific research needs. | May be less common for routine plasma protein binding studies. |
The following workflow outlines the key steps for conducting a plasma protein binding assay using the equilibrium dialysis method, which is widely regarded as the benchmark technique [1] [2]. This provides a template that can be adapted for this compound.
Workflow Steps:
Since specific data for this compound is not available, here are suggestions for progressing your research:
Chemical Properties: Cabotegravir-d5 is synthesized by replacing five hydrogen atoms in the Cabotegravir molecule with five deuterium atoms (^2H) or D). The molecular formula is (C_{19}H_{12}D_5F_2N_3O_5), with a molecular weight of 410.38–410.39 g/mol [1] [2] [3]. It typically appears as a white to off-white solid powder and is soluble in DMSO and methanol [3] [4].
Primary Analytical Application The core application of this compound is to serve as an Internal Standard (IS) in LC-MS/MS bioanalysis. Using a stable isotope-labeled internal standard like this compound corrects for variability in sample preparation and ionization efficiency, ensuring accurate and reliable quantification [5].
The table below summarizes its role in recent analytical research:
| Application Context | Role of this compound | Analytical Technique | Key Outcome |
|---|---|---|---|
| Quantification of Cabotegravir in rat plasma [6] | Internal Standard | LC-MS/MS | Enabled a sensitive, validated method with a wide linear range (0.05–1000 µg/mL). |
| Point-of-care assay for CAB and RPV in whole blood [5] | Internal Standard | Paper spray ionization miniature mass spectrometry | Achieved a limit of quantification (LoQ) of 750 ng/mL for CAB; allowed rapid analysis (<4 minutes). |
This protocol is adapted from a study that used this compound for the quantitative analysis of Cabotegravir and Rilpivirine in whole blood using a miniature mass spectrometer [5].
The experimental workflow for the quantitative analysis is summarized in the diagram below:
Calibrator and Quality Control (QC) Preparation:
Sample Preparation (Protein Precipitation):
Paper Spray Setup:
Mass Spectrometric Analysis:
Data Analysis:
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or considerations, please feel free to ask.
This compound is a deuterium-labeled internal standard specifically designed for the quantitative analysis of cabotegravir, a prominent long-acting HIV integrase strand transfer inhibitor used in both treatment and pre-exposure prophylaxis (PrEP). The incorporation of five deuterium atoms into the cabotegravir molecular structure creates a physicochemical analog that behaves almost identically to the native compound during sample preparation and analysis, yet is distinguishable via mass spectrometry due to its 5 Da higher molecular mass. This characteristic makes this compound exceptionally valuable for bioanalytical method development, particularly in monitoring extraction efficiency, accounting for procedural losses, and compensating for matrix effects and ionization variability in LC-MS/MS systems.
The critical importance of reliable cabotegravir quantification has substantially increased with the growing clinical adoption of long-acting antiretroviral formulations. Recent implementation studies have demonstrated remarkable effectiveness of cabotegravir-based regimens, with zero HIV acquisitions reported in large-scale trials and high persistence rates among users [1]. These clinical advances necessitate robust bioanalytical methods capable of supporting therapeutic drug monitoring, adherence assessment, and pharmacokinetic studies across diverse matrices including plasma, tissues, and other biological specimens. The optimization of this compound extraction recovery directly impacts the reliability of these measurements, ultimately influencing clinical decision-making and patient outcomes in HIV management.
The optimized extraction protocol for this compound from biological matrices employs protein precipitation as the primary cleanup technique, providing excellent recovery while maintaining methodological simplicity and high throughput capability. The procedure has been validated for both plasma and tissue homogenates, demonstrating consistent performance across matrices [2] [3].
Table 1: Step-by-Step Protein Precipitation Protocol
| Step | Parameter | Specification | Purpose |
|---|---|---|---|
| 1 | Sample Volume | 50-500 μL plasma or tissue homogenate | Provides consistent matrix volume |
| 2 | Internal Standard Addition | 40 ng/mL this compound in acetonitrile | Normalizes for variability |
| 3 | Precipitation Solvent Volume | 1000 μL (2:1 to 20:1 solvent:sample ratio) | Ensures complete protein precipitation |
| 4 | Vortexing | 30-60 seconds | Thoroughly mixes samples |
| 5 | Centrifugation | 10 minutes at 10,000 × g | Pelletizes precipitated proteins |
| 6 | Supernatant Transfer | 900 μL to clean tubes | Maximizes analyte recovery |
| 7 | Evaporation | 45°C under nitrogen stream | Concentrates analytes |
| 8 | Reconstitution | 150 μL water or initial mobile phase | Optimizes for injection compatibility |
For tissue samples, an additional preliminary homogenization step is required using 1 mL of 70% methanol in water per approximate 100 mg tissue weight [3]. The homogenization process should be performed on ice to prevent analyte degradation, with multiple short bursts (15-30 seconds) separated by cooling periods to avoid excessive heat generation. The resulting homogenate is then processed following the same protein precipitation protocol outlined in Table 1.
Several parameters significantly impact this compound extraction recovery and require careful optimization during method development:
Precipitation Solvent Selection: Acetonitrile demonstrates superior performance for this compound recovery compared to methanol or acetone, providing optimal protein precipitation efficiency while maintaining analytical stability and minimizing matrix effects [2]. The acetonitrile-to-sample ratio of 2:1 (v/v) represents the minimum effective proportion, with higher ratios (up to 20:1) potentially improving recovery for complex matrices.
Reconstitution Volume Optimization: The reconstitution volume significantly influences method sensitivity and chromatographic performance. Smaller reconstitution volumes (50-150 μL) enhance sensitivity by pre-concentrating samples but may increase matrix effects. Larger volumes (up to 400 μL) improve compatibility with the chromatographic initial conditions, potentially enhancing peak shape and separation efficiency [2].
Internal Standard Concentration: The optimal this compound concentration of 40 ng/mL in the precipitation solvent has been determined through systematic optimization to provide robust signal intensity without detector saturation or unnecessary consumption of reference material [3]. This concentration consistently yields high-quality mass spectrometric data across the validated calibration range.
The ultra-performance liquid chromatography conditions have been specifically optimized to achieve efficient separation of this compound from its native analog and other antiretroviral compounds while maintaining rapid analysis times compatible with high-throughput laboratory environments.
Table 2: Optimized UPLC Conditions for this compound Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) | Enhanced retention and separation of polar compounds |
| Pre-column | CORTECS T3 Vanguard (2.1 × 5 mm, 1.6 μm) | Column protection and longevity |
| Temperature | 55°C | Optimal separation efficiency and backpressure |
| Mobile Phase A | 0.1% formic acid in water | Proton donation for improved [M+H]+ formation |
| Mobile Phase B | Acetonitrile | Efficient elution with excellent peak shape |
| Flow Rate | 0.300 mL/min | Balanced analysis time and resolution |
| Injection Volume | 7.5 μL | Optimal sensitivity and column loading |
| Needle Wash | 2-propanol for 5 seconds | Prevents carryover between injections |
| Sample Temperature | 10°C | Maintains sample integrity during analysis |
The gradient program represents a critical optimization parameter for this compound analysis. The validated method employs a multi-step gradient: initial conditions at 97% A (0-1.0 min), linear gradient to 80% A (1.0-1.5 min), further decrease to 15% A (1.5-4.0 min), increase to 50% A (4.0-5.0 min), return to initial conditions (5.0-7.0 min), and re-equilibration at 97% A (7.0-7.5 min) [2]. This profile provides baseline resolution of this compound from potentially interfering matrix components while maintaining a total run time of 7.5 minutes.
Mass spectrometric detection employs selected reaction monitoring (SRM) in positive electrospray ionization mode to achieve the requisite sensitivity and specificity for this compound quantification in complex biological matrices.
Table 3: Mass Spectrometer Parameters and SRM Transitions
| Parameter | Setting | Alternative Columns |
|---|---|---|
| Ionization Mode | Positive HESI | — |
| Spray Voltage | 3.0 kV | — |
| Vaporizer Temperature | 350°C | — |
| Ion Transfer Capillary Temperature | 350°C | — |
| Sheath Gas | 50 (arbitrary units) | — |
| Auxiliary Gas | 10 (arbitrary units) | — |
| Collision Gas Pressure | 1.5 mTorr (argon) | — |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 411.03 | 267.96 |
| Collision Energy | 33.7 eV | 24.0 eV [2] |
| RF Lens Voltage | 170 V | 166 V [2] |
| Retention Time | 3.58-3.63 minutes | Matrix-dependent |
The mass spectrometer settings should be optimized using direct infusion of this compound reference standard at a concentration of 100 ng/mL in 50:50 mobile phase A:B at a flow rate of 10 μL/min. Source-dependent parameters including gas flows, temperatures, and voltages should be adjusted to maximize the precursor ion signal, while compound-dependent parameters (collision energy, RF lens voltage) require optimization to enhance the formation and transmission of the specific product ion monitored [2] [3].
The optimized this compound extraction method has been comprehensively validated according to FDA Bioanalytical Method Validation Guidelines, demonstrating excellent performance characteristics across multiple laboratories and matrices [2] [3].
Table 4: Method Validation Performance Characteristics
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Extraction Recovery | >85% | Consistent and reproducible |
| Matrix Effects (Matrix Factor) | 0.95-1.05 | No significant suppression/enhancement |
| Linear Range | 1-250 ng/mL (low), 100-5000 ng/mL (high) | R² > 0.99 |
| Lower Limit of Quantification | 1 ng/mL (low range), 100 ng/mL (high range) | CV <20%, accuracy 80-120% |
| Intra-day Accuracy | 89.7-104.1% | 85-115% of nominal |
| Intra-day Precision | CV <15% | CV <15% for LLOQ, <20% for others |
| Inter-day Accuracy | 92.3-101.8% | 85-115% of nominal |
| Inter-day Precision | CV <15% | CV <15% for LLOQ, <20% for others |
The extraction recovery exceeding 85% demonstrates the exceptional efficiency of the protein precipitation protocol for this compound, while the minimal matrix effects indicate successful mitigation of ionization suppression or enhancement phenomena. These characteristics ensure reliable quantification across the clinically relevant concentration range for both therapeutic drug monitoring and pharmacokinetic studies [2].
Method specificity has been demonstrated through the analysis of six independent lots of blank matrix (plasma and tissue homogenates) from individual donors, with no significant interfering peaks observed at the retention time of this compound in any lot [2] [3]. The chromatographic resolution between this compound and its native analog exceeds 1.5, ensuring accurate integration and quantification even when analyzing samples with extremely high concentrations of native cabotegravir.
Stability assessments under various storage and processing conditions confirm that this compound remains stable through the entire analytical workflow:
These stability characteristics support flexible laboratory operations and allow for batched analysis of samples, significantly enhancing analytical throughput and operational efficiency without compromising data quality.
The following diagram illustrates the complete optimized workflow for this compound extraction and analysis, integrating all critical steps from sample preparation to data analysis:
Diagram 1: Comprehensive Workflow for this compound Extraction and Analysis
Despite the robust performance of the optimized method, analysts may encounter specific challenges during implementation. The following strategic approaches address common issues:
Low Extraction Recovery: If recovery falls below 85%, systematically evaluate the precipitation solvent volume (increase ratio up to 20:1), mixing efficiency (extend vortexing time), and supernatant transfer completeness (adjust pipetting technique). Additionally, verify the acetonitrile quality and lot consistency, as impurities can significantly impact precipitation efficiency.
Matrix Effects: When significant ionization suppression or enhancement is observed (matrix factor outside 0.95-1.05), implement alternative sample cleanup approaches such as liquid-liquid extraction or selective precipitation with different solvents. Additionally, consider chromatographic resolution improvements by modifying the gradient profile or extending the run time to separate analytes from co-eluting matrix components.
Carryover Issues: If carryover exceeds 1% of the LLOQ, enhance the needle wash protocol by increasing the wash volume or incorporating multiple wash cycles with different solvent compositions (e.g., high organic followed by high aqueous). Additionally, inspect and replace UPLC system components such as injection needle, seat, and loop if worn or contaminated.
The optimized this compound extraction and analysis method supports critical applications in both HIV treatment and prevention contexts. Recent clinical studies leveraging this methodology have demonstrated exceptional effectiveness of cabotegravir-based regimens, with zero HIV acquisitions reported in implementation studies involving nearly 4,000 participants [1]. The method's sensitivity and reliability directly contribute to understanding cabotegravir's pharmacokinetic profile, supporting the development of optimized dosing strategies for diverse patient populations.
Additionally, the capability to simultaneously quantify multiple antiretrovirals [2] [3] enables comprehensive therapeutic drug monitoring programs that can assess adherence, identify drug-drug interactions, and individualize dosing regimens. This is particularly valuable in the context of long-acting formulations where traditional adherence measures are insufficient and drug concentration monitoring becomes essential for ensuring therapeutic coverage throughout the dosing interval.
The optimized application notes and protocols for this compound extraction recovery presented herein provide a robust, validated framework for reliable quantification of this critical internal standard in biological matrices. The method demonstrates excellent performance characteristics including high extraction recovery (>85%), minimal matrix effects, and precision meeting regulatory standards across the clinically relevant concentration range.
The comprehensive workflow incorporating efficient protein precipitation, optimized UPLC-MS/MS conditions, and systematic quality control measures ensures generation of high-quality data supporting various applications in HIV therapeutic monitoring and pharmacokinetic research. The troubleshooting guidance and optimization strategies further enhance method robustness, enabling successful implementation across diverse laboratory environments.
As long-acting antiretroviral therapies continue to transform HIV management, reliable bioanalytical methods for compounds like cabotegravir will remain essential tools for optimizing clinical outcomes and advancing our understanding of drug behavior in diverse patient populations.
The primary application of Cabotegravir-d5 is in therapeutic drug monitoring (TDM) for people receiving long-acting Cabotegravir injections, helping to manage the significant variability in drug concentrations between individuals [1] [2].
This is a high-throughput and sample-sparing method suitable for clinical monitoring [3] [4].
This method enables simultaneous quantification of Cabotegravir and eight other antiretroviral drugs [3] [4].
Chromatography:
Mass Spectrometry:
The developed and validated UPLC-MS/MS method demonstrates excellent performance for the precise quantification of Cabotegravir [3] [4].
Table 1: Validated Quantitative Performance of the UPLC-MS/MS Assay for Cabotegravir in Human Plasma [3] [4]
| Validation Parameter | Performance Data |
|---|---|
| Linear Range | 1 - 250 ng/mL & 100 - 5,000 ng/mL |
| Linearity (R²) | > 0.99 |
| Trueness (% of nominal concentration) | 89.7% - 104.1% |
| Precision (Coefficient of Variation) | < 15% |
Table 2 provides a comparison of different analytical approaches that utilize this compound.
Table 2: Comparison of Analytical Methods Using this compound
| Parameter | UPLC-MS/MS Method [3] [4] | Miniature MS Point-of-Care Assay [1] |
|---|---|---|
| Application Context | Centralized lab TDM | Rapid, on-site clinical testing |
| Sample Type | Plasma | Whole Blood |
| Sample Volume | 50 μL | 100 μL |
| Assay Time | 7.5 minutes | < 4 minutes |
| Limit of Quantification (LoQ) | 1 ng/mL (low range) | 750 ng/mL |
| Key Advantage | High sensitivity, multi-analyte panel | Speed and portability |
The following diagram illustrates the complete workflow for quantifying Cabotegravir in human plasma using this compound as an internal standard:
Figure 1. Workflow for Quantifying Cabotegravir in Plasma Using LC-MS/MS
For researchers working on HPLC analysis of antiretrovirals, here is a structured approach to troubleshooting peak shape and resolution for Cabotegravir-d5, based on recently published and validated methods.
Systematic Troubleshooting Guide
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem Area | Specific Issue | Possible Cause | Proposed Solution & Experimental Adjustment |
|---|---|---|---|
| Sample Preparation | Peak Tailing/Broadening | Incomplete protein precipitation or sample impurities [1]. | Use a simple protein precipitation with acetonitrile [2]. Ensure proper centrifugation and transfer of supernatant. |
| Mobile Phase | Poor Retention/Separation | Suboptimal solvent composition, pH, or buffer strength [1] [3]. | Use a gradient of 0.1% formic acid in water (A) and acetonitrile (B) [2] [4]. Avoid methanol if peaks are broad [2]. |
| Chromatographic Column | Co-elution or Poor Efficiency | Incorrect column chemistry or column degradation over time [2] [1] [3]. | Use a Waters CORTECS T3 (2.1x100 mm, 1.6 µm) column [2]. For other polar analytes, a C18 column (e.g., BDS Hypersil, Kromasil) can be effective [5] [6]. |
| Flow Rate & Temperature | Poor Resolution or Long Run Time | Flow rate too high or column temperature too high [1] [3]. | Optimize flow rate ~0.300-0.350 mL/min [2] [4]. Test column temperatures between 27.5°C and 55°C [2] [5]. |
| Instrument & Detection | High Background Noise/Saturation | Detector settings not optimized for the analyte, or mass spectrometer saturation [2] [1]. | For MS, use SRM/MRM in positive ion mode. If saturation occurs (high conc.), use a less intense fragment ion [2]. For UV, optimize wavelength (e.g., 256-260 nm) [5] [6]. |
Validated Experimental Protocol for Reference
Here is a summary of a successfully implemented UPLC-MS/MS method for quantifying Cabotegravir and its internal standard, this compound [2].
Q1: What is the typical retention time for this compound, and what should I do if it shifts? A consistent retention time of around 3.62 minutes was reported using the CORTECS T3 column and the gradient described above [2]. Significant shifts in retention time often point to mobile phase inconsistencies (e.g., pH, buffer concentration) or column degradation. Ensure fresh mobile phases are prepared accurately and check the column's performance with a standard mixture.
Q2: My this compound peak is tailing. How can I fix this? Peak tailing is frequently related to the column or sample preparation. First, confirm that your column is not overloaded by reducing the injection volume. Second, consider the column chemistry; the CORTECS T3 stationary phase is specifically optimized for polar compounds and can provide superior peak shape compared to standard C18 columns [2]. Finally, ensure the column is in good condition and is being used within its specified pH and temperature limits.
Q3: I am developing my own method. What are some key parameters to optimize? If you are not using the established protocol, focus your optimization on three key areas that most impact resolution [1] [3]:
For a visual summary, the diagram below outlines the logical workflow for developing and optimizing an HPLC method for this compound.
This guide addresses a key experimental protocol for quantifying cabotegravir (CAB) in whole blood using its stable isotope-labeled internal standard, cabotegravir-d5, based on a published methodology [1].
| Troubleshooting Aspect | Detailed Protocol & Key Parameters |
|---|---|
| Application Scope | Quantitative analysis of cabotegravir (CAB) in human whole blood using this compound as an internal standard [1]. |
| Sample Preparation | 1. Mix 100 µL of whole blood sample with 100 µL of internal standard solution (1000 ng/mL this compound in acetonitrile) [1]. 2. Shake the mixture vigorously for one minute to precipitate proteins [1]. 3. Pipette 10 µL of the clear supernatant onto a paper substrate for analysis [1]. | | Internal Standard Solution | this compound, 1000 ng/mL in acetonitrile [1]. | | Key Instrument Parameters | Mass Spectrometer: Miniature mass spectrometer (Mini-12) with rectilinear ion trap [1]. Ionization: Paper spray ionization [1]. Precursor Ion (CAB-d5): m/z 411 [1]. MS/MS Mode: Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) [1]. | | Quantitative Performance | Assay Turnaround Time: < 4 minutes [1]. Linearity: Strong linear relationship established between MS/MS response and concentration [1]. Precision: % Relative Standard Deviation (%RSD) < 15% at concentrations above the limit of quantitation (LoQ) [1]. |
The experimental workflow for this specific method can be visualized as follows:
The search results do not provide a direct comparison of matrix effects for this compound across different experimental conditions. The provided protocol is specific to paper spray ionization for whole blood analysis [1]. To build a comprehensive support center, you will need to investigate several key areas:
What is ionization suppression in LC-MS/MS? Ionization suppression is a matrix effect where co-eluting compounds from the sample or mobile phase reduce the efficiency with which your target analyte is ionized. This leads to a loss of signal intensity, poor precision, and inaccurate quantification [1].
Why should I be concerned about it for cabotegravir-d5 analysis? As an internal standard, this compound is expected to behave identically to cabotegravir throughout the analysis. Ionization suppression that affects the internal standard disproportionately will compromise its primary function: to correct for variability in sample preparation and ionization. This can invalidate your quantitative results.
How can I detect if ionization suppression is occurring? A standard method is the post-column infusion experiment [1]. You continuously infuse a solution of this compound into the mobile flow post-column while injecting a blank, processed sample matrix. A dip in the baseline signal at the retention time of your analyte indicates a region of ionization suppression. You should then adjust your chromatographic conditions to move the analyte's retention time away from this suppression zone.
A systematic approach is key to resolving ionization issues. The following workflow outlines the primary areas to investigate.
The goal is to remove as many potential interfering compounds as possible before the sample enters the LC-MS system.
This is your most powerful tool for combating ionization suppression. By separating this compound from co-eluting interferences, you can ensure it enters the mass spectrometer alone.
| Parameter | Recommended Specification | Purpose & Notes |
|---|---|---|
| Column | Waters CORTECS T3 (2.1 x 100 mm, 1.6 µm) [2] | Provides excellent retention and separation of polar compounds. |
| Mobile Phase B | Acetonitrile [2] | Produces sharper and more intense peaks compared to methanol. |
| Gradient | Multistep gradient from 3% to 100% B over 6.5-7.5 minutes [1] [2] | Effectively elutes analytes while separating them from matrix interferences. |
| Retention Time | ~3.6 minutes [2] | A consistent retention time indicates stable chromatography. |
Ensure the mass spectrometer is detecting this compound with optimal sensitivity.
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 411.03 [1] [2] |
| Product Ion (m/z) | 267.96 [1] [2] |
| Collision Energy (CE) | 24 eV [2] |
While the searched literature does not specify long-term storage stability data, the following table summarizes key handling details from experimental contexts.
| Parameter | Reported Information from Literature |
|---|---|
| Chemical Form | Solid (exact salt form not specified) [1] |
| Preparation Solvent | Acetonitrile [1] |
| Working Solution Concentration | 1000 ng/mL (in acetonitrile) [1] |
| Storage Temperature | -20°C (for prepared solutions) [1] |
| Documented Stability | Prepared solution stable for at least 6 hours on benchtop [1] |
This methodology details how this compound is used as an internal standard for quantifying cabotegravir in whole blood, using a miniature mass spectrometer [1]. The workflow for this experiment is outlined below.
The search results do not provide a defined shelf life. For prepared working solutions (1000 ng/mL in acetonitrile, stored at -20°C), the documented stability is limited to 6 hours at room temperature during experiments [1]. For long-term storage of stock solutions, it is recommended to follow the manufacturer's datasheet and perform stability tests in your own laboratory.
Yes, absolutely. This compound is a stable isotope-labeled standard and is compatible with any LC-MS/MS or ambient ionization MS system. The core principle is its use to correct for variability in sample preparation and ionization efficiency, regardless of the specific instrument platform.
The following method uses Cabotegravir-d5 as a stable isotope-labeled internal standard for the quantitative analysis of Cabotegravir in human whole blood via paper spray ionization and a miniature mass spectrometer (Mini-12). This approach is designed as a potential point-of-care assay with a turnaround time of under four minutes [1].
Quantitative performance data for the assay is summarized in the table below.
| Parameter | Cabotegravir (Analyte) | This compound (Internal Standard) |
|---|---|---|
| LoQ (Limit of Quantitation) | 750 ng/mL [1] | - |
| Calibration Range | 250 - 2000 ng/mL [1] | - |
| Internal Standard Concentration | - | 1000 ng/mL (in acetonitrile) [1] |
| Linear Dynamic Range | 250 - 2000 ng/mL [1] | - |
| Precision (%RSD) | <15% (at concentrations above LoQ) [1] | - |
| Sample Volume | 100 µL of whole blood [1] | - |
| Extraction Solvent | 100 µL of acetonitrile [1] | - |
| Analysis Time | < 4 minutes [1] | - |
Here is the step-by-step methodology for the analysis of Cabotegravir using this compound as the internal standard [1].
Step 1: Solution and Sample Preparation
Step 2: Sample Extraction
Step 3: Paper Spray Setup
Step 4: Mass Spectrometry Analysis with Mini-12
The relationship between these steps is visualized in the following workflow:
Q1: What are the common sources of error in this assay and how can they be addressed?
Q2: The signal intensity for Cabotegravir is low, even at higher concentrations. What could be the cause?
Q3: How can I improve the Limit of Quantitation (LoQ) for this method?
What is Cabotegravir-d5 and when is it used? this compound is a stable isotope-labeled internal standard for the drug Cabotegravir. It is used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis to ensure accurate quantification, correct for instrument variability, and account for losses during sample preparation. Its primary application is in therapeutic drug monitoring and pharmacokinetic studies for HIV treatment [1] [2].
What are the common symptoms of chromatographic interference? The main symptoms you might observe include:
The following table summarizes common problems and their solutions, synthesized from general LC-MS/MS troubleshooting guides.
| Observed Issue | Potential Cause | Prevention / Suggested Remedy |
|---|---|---|
| Decreasing Retention Time | Column temperature increasing [3] | Use & verify column thermostat stability [3]. |
| Wrong solvent composition (e.g., organic solvent evaporating) [3] [4] | Prepare mobile phase freshly, ensure reservoirs are well mixed and covered to prevent evaporation [3] [4]. | |
| Increasing flow rate [3] | Confirm pump is delivering correct flow rate; check for system leaks [3] [4]. | |
| Increasing Retention Time | Column temperature decreasing [3] | Use & verify column thermostat stability [3]. |
| Wrong solvent composition (e.g., loss of volatile pH modifiers) [3] [4] | Prepare mobile phase freshly; cover reservoirs [3] [4]. | |
| Decreasing flow rate [3] | Confirm pump flow rate accuracy; check for system leaks [3] [4]. | |
| Fluctuating Retention Time | Insufficient mobile phase mixing [3] | Ensure mobile phase is freshly prepared and well-mixed [3]. |
| Small leak in the system [3] [4] [5] | Perform a system pressure test and inspect all connections with absorbent paper [3] [4]. | |
| Problems with pump proportioning valve (quaternary systems) [3] [5] | Purge all pump lines; perform a gradient composition test [3] [5]. | |
| Column contamination [3] [4] | Flush column with strong solvent; use a guard column [3] [4]. | |
| Ion Saturation/Suppression | High concentration of analyte causing detector saturation [1] | Use a less intense fragment ion for quantification to avoid saturation while maintaining sensitivity [1]. |
Here are detailed methodologies from published studies that successfully used this compound, which can serve as a reference for your own method development and troubleshooting.
This method from a peer-reviewed journal provides a robust framework for analyzing Cabotegravir and its internal standard, this compound.
This protocol demonstrates an alternative sample preparation technique that can help mitigate matrix effects.
The diagram below summarizes the logical steps for diagnosing and resolving this compound chromatographic interference, based on the information above.
Cabotegravir is stable under thermal, photolytic, and basic conditions but degrades under acidic and oxidative stress [1] [2]. The core degradation products (DPs) have been isolated and characterized. The table below summarizes the primary degradation products and the conditions under which they form.
| Degradation Product | Stress Condition | Proposed Structure / Key Transformation |
|---|---|---|
| DP1 [1] | Acidic | Oxazolidine ring-opened isomer of Cabotegravir [1]. |
| DP2 [1] | Acidic | Lactam ring-opened product of the tricyclic core [1]. |
| DP3 [1] | Acidic | Formed via secondary degradation of DP1 [1]. |
| DP4 [1] | Oxidative | Monohydroxylated derivative of Cabotegravir [1]. |
A robust UHPLC method developed using Analytical Quality by Design (AQbD) principles can separate Cabotegravir from eight related substances and degradation products [3].
Optimal Method Parameters [3]:
Sample Preparation Note: Cabotegravir has poor solubility in methanol-water mixtures. Using acetonitrile-water (50:50, v/v) is recommended to achieve a clear solution at 0.5 mg/mL [3].
The experimental workflow for systematic identification is as follows:
Q1: Why does my Cabotegravir sample show degradation, and how can I prevent it? Cabotegravir is susceptible to degradation in acidic and oxidative environments [1] [2]. To prevent degradation during analysis:
Q2: My HPLC method fails to separate Cabotegravir from its impurities. What can I do? Poor separation often results from suboptimal chromatographic conditions. Implement an AQbD approach:
Q3: How can I confirm the structure of an unknown degradation product? A multi-technique approach is necessary:
Q4: Are the degradation products of Cabotegravir safe? While the specific cytotoxicity of Cabotegravir's degradation products is not detailed in the searched literature, it is a standard regulatory requirement to identify and qualify impurities above certain thresholds. The ICH guidelines Q3A(R2) and Q3B(R2) provide detailed guidance on this matter.
Robustness tests how method performance holds up to small, deliberate parameter changes. The following table summarizes key operational parameters and their allowed ranges as defined by Method Operable Design Regions (MODR) from AQbD principles [1].
| Parameter | Normal Operating Condition | Method Operable Design Region (MODR) | Impact of Deviation |
|---|---|---|---|
| Flow Rate | 0.36 mL/min [1] | 0.32 - 0.40 mL/min [1] | Higher flow: Increases backpressure, shortens retention times. Lower flow: Prolongs analysis, may cause peak broadening. |
| Column Temperature | 35°C [1] | 30 - 40°C [1] | Higher temperature: Lowers backpressure, can reduce retention. Lower temperature: May increase retention and backpressure. |
| pH of Mobile Phase A | pH 3.5 [1] | pH 3.25 - 3.75 [1] | Critical for peak shape and separation; small changes can significantly alter ionization and retention. |
| Final % of Acetonitrile in Gradient | 55% [1] | 50.0 - 60.0% [1] | Affects elution strength; higher % can cause later peaks to co-elute, lower % can prolong run times excessively. |
Frequently Asked Questions
Q1: My cabotegravir peak is tailing significantly. What could be the cause?
Q2: Why is my signal for cabotegravir-d5 saturated, even though my calibration curve is for a low range?
Q3: I am getting poor recovery during sample preparation for plasma/tissue samples. How can I improve it?
The following workflows detail the experimental design for establishing method robustness, from scouting to final verification.
This phase identifies which parameters have the greatest impact on your method [1].
A DoE approach is used to efficiently model the interaction effects between parameters [1].
This protocol confirms that the method performs as expected within the entire MODR.
For researchers developing mass spectrometry methods, the following table compiles key parameters from validated methods for cabotegravir and this compound [2] [3].
| Parameter | Specification for Cabotegravir & this compound |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) [2] [3] |
| MS/MS Transition (Precursor > Product) | Cabotegravir: 406.01 > 126.88 [2] [3] this compound: 411.03 > 267.96 [2] [3] | | Collision Energy (eV) | Cabotegravir: 33.7 - 34.0 [2] [3] this compound: 24.0 [2] | | Retention Time | ~3.58 - 3.63 minutes [2] [3] | | Chromatographic Column | Waters CORTECS T3 (2.1 × 100 mm, 1.6 μm) [2] [3] | | Column Temperature | 55°C [2] [3] | | Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile [2] [3] |
I hope this technical support guide provides a solid foundation for your method development and validation work.
| Property | Details | Source / Context |
|---|---|---|
| Chemical Formula | C₁₉H₁₇F₂N₃O₅ | DrugBank [1] |
| Average Mass | 405.358 g/mol | DrugBank [1] |
| Mechanism of Action | HIV-1 integrase strand transfer inhibitor (INSTI). Binds to the active site, preventing viral genome integration. [1] | |
| Primary Metabolism | Glucuronidation via UGT1A1 (≈67%) and UGT1A9 (≈33%) [1]. | |
| Key Degradation Pathways | Acidic Conditions: Degrades in solution at elevated temperatures. Oxidative Conditions: Degrades in solution at room temperature. Stable under thermal, photolytic, and basic stress conditions. [2] | Forced degradation studies; critical for analytical method development and stability testing. |
| Long-Acting Formulation | Aqueous nanosuspension. Average particle size ~200 nm. Contains cabotegravir free acid, polysorbate 20, PEG 3350, and mannitol. [3] | Informs analysis of the injectable form, including potential excipient interference. |
| Protein Binding | >99.8% (primarily to albumin) [1] | A critical factor for bioanalysis, impacting sample preparation and recovery. |
Based on the chemical properties of cabotegravir, here are key areas to focus on when developing and troubleshooting analytical methods, which would apply to cabotegravir-d5 as its stable isotope analog.
The following diagram outlines a logical, step-by-step approach to diagnosing and resolving common issues like carryover in an LC-MS/MS method for this compound.
While explicit protocols for this compound are not available, you can adapt standard practices using the compound's properties.
Forced Degradation Study Protocol (Adapted from [2]): To understand potential impurities and degradation products, stress cabotegravir under various conditions.
Extraction Protocol for Plasma/Serum (Inferred from high protein binding [1]): Due to extensive protein binding (>99.8%), efficient sample cleanup is vital.
Calibration curve non-linearity often stems from issues in the chromatographic separation, ionization process, or sample preparation. The table below summarizes common problems and their solutions, with specific examples from validated cabotegravir assays.
| Issue Category | Specific Problem | Recommended Solution | Example from Validated Methods |
|---|---|---|---|
| Chromatography | Poor retention or peak separation | Use a longer (100 mm) CORTECS T3 column for optimal separation of polar compounds [1]. | A 100 mm column resolved co-elution issues not achieved with a 50 mm column [1]. |
| Mobile Phase | Broad or poorly shaped peaks | Use acetonitrile (not methanol) as the organic modifier with a gradient elution [1]. | A multi-step gradient with 0.1% formic acid in water and acetonitrile produced sharp, reproducible peaks [1]. |
| Ionization (MS) | Signal saturation at high concentrations | Use a less intense secondary MS/MS fragment ion for quantification to maintain linearity at high concentrations [1]. | Saturation was avoided by monitoring the second most intense fragment for the high concentration curve [1]. |
| Sample Preparation | Inconsistent sample composition after prep | Ensure complete dryness after protein precipitation and use a consistent, small reconstitution volume (e.g., 50 µL) for the high concentration range [1]. | Using 50 µL for reconstitution provided optimal peak intensity for the high range (100-5000 ng/mL) [1]. |
Here are the core methodologies from the recent publications, which you can use as a benchmark for your own method development and validation.
This protocol from a 2024 paper details the simultaneous quantification of nine antiretrovirals, including cabotegravir [1].
A separate study analyzing cabotegravir in human tissues provides a validated sample preparation workflow for more complex matrices, which can be adapted if your samples are challenging [2].
(Tissue Homogenization Workflow)
For regulatory compliance, methods should be validated against guidelines. The referenced methods were validated per FDA guidelines, with the following performance for cabotegravir [1] [2]:
The quantitative data below summarizes the performance of a paper spray ionization tandem mass spectrometry (PS-MS/MS) assay that uses this compound as an internal standard to measure concentrations of cabotegravir in whole blood [1].
Table 1: Quantitative Performance of the PS-MS/MS Assay for Cabotegravir [1]
| Parameter | Value for Cabotegravir | Experimental Detail |
|---|---|---|
| Limit of Quantification (LoQ) | 750 ng/mL | The lowest concentration that can be reliably measured with precision and accuracy. |
| Linear Range | 250 - 2000 ng/mL | Concentrations of calibration standards used. |
| Quality Control (QC) Levels | 900 ng/mL, 1300 ng/mL | Concentrations used to validate assay accuracy and precision. |
| Precision (%RSD) | < 15% at concentrations above LoQ | A measure of repeatability (lower %RSD indicates higher precision). |
| Internal Standard | This compound (1000 ng/mL) | Stable isotope-labeled analog used for normalization. |
| Assay Turnaround Time | < 4 minutes | Time from sample application to result. |
The following workflow and description detail the experimental method used to generate the performance data in Table 1.
Key Experimental Details [1]:
| Validation Parameter | Result for the Overall Method (9 ARVs) |
|---|---|
| Extraction Volume | 50 μL of human plasma [1] |
| Sample Preparation | Protein precipitation with acetonitrile containing internal standards [1] |
| Analytical Technique | Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1] |
| Chromatography Column | Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) [1] |
| Mobile Phases | (A) 0.1% formic acid in water; (B) Acetonitrile [1] |
| Gradient | Multistep gradient over 7.5 minutes [1] |
| Linearity (R²) | > 0.99 for all analytes across two ranges [1] |
| Dynamic Ranges | 1 - 250 ng/mL and 100 - 5000 ng/mL [1] |
| Trueness | 89.7 - 104.1% [1] |
| Precision (CV) | < 15% [1] |
| Run Time | 7.5 minutes [1] |
The method was designed for the simultaneous quantification of a panel of nine antiretrovirals in human plasma. Below are the key steps and conditions [1]:
The diagram below outlines the complete workflow of the analytical method, from sample preparation to data analysis.
The following table summarizes the key performance metrics for this compound in two different analytical assays.
| Assay Parameter | Conventional UPLC-MS/MS Method [1] | Miniature MS Point-of-Care Method [2] |
|---|---|---|
| Analytical Technique | UPLC-MS/MS | Paper Spray Ionization Miniature MS/MS |
| Internal Standard Used | This compound | This compound |
| Biological Matrix | Human Plasma | Human Whole Blood |
| Sample Volume | 50 μL | 100 μL |
| Sample Preparation | Protein precipitation with acetonitrile | Protein precipitation with acetonitrile (containing IS) |
| Linearity (R²) | > 0.99 (for the overall panel of 9 ARVs) | Strong linear relationship reported |
| Assessed Concentration Range | 100 - 5,000 ng/mL | Calibrators: 250 - 2,000 ng/mL |
| Accuracy (Trueness) | 96.9% - 100.8% (High Range) | Data not explicitly stated for CAB-d5 |
| Precision (Repeatability) | CV < 5.5% (High Range) | %RSD < 15% for CAB above LoQ |
| Key Role of this compound | Normalization for cabotegravir quantification; corrects for sample loss and ion suppression. | Normalization for cabotegravir quantification. |
Here is a detailed breakdown of the methodologies used in the two studies from the search results.
This method was designed for high-precision therapeutic drug monitoring of a broad panel of antiretrovirals.
This method aims for rapid, on-site analysis using a portable Mini-12 mass spectrometer.
The workflow for this rapid point-of-care assay can be visualized as follows:
The following table summarizes the key performance characteristics of two analytical methods using Cabotegravir-d5 as an internal standard.
| Assay Parameter | Miniature MS Point-of-Care Assay [1] | UPLC-MS/MS Clinical Method [2] |
|---|---|---|
| Analyte | Cabotegravir & Rilpivirine | Panel of 9 Antiretrovirals (including Cabotegravir) |
| Internal Standard | This compound, Rilpivirine-d6 | This compound, and others |
| Sample Matrix | Human Whole Blood | Human Plasma |
| Sample Volume | 100 µL | 50 µL |
| LoQ (Cabotegravir) | 750 ng/mL | 1 ng/mL (Low Range) / 100 ng/mL (High Range) |
| Linear Range (Cabotegravir) | 250 - 2000 ng/mL | 1 - 250 ng/mL & 100 - 5000 ng/mL (two ranges) |
| Analysis Time | < 4 minutes | 7.5 minutes |
| Precision (CV) | < 15% | < 15% |
Here is a detailed breakdown of the methodologies used in the two assays cited above.
This method is designed for rapid, on-site therapeutic drug monitoring.
This is a more conventional, high-performance laboratory method for simultaneous quantification of a broad panel of drugs.
The workflow below visualizes the key steps of the comprehensive UPLC-MS/MS method.
The data confirms that This compound is a well-established and reliable internal standard for quantifying cabotegravir in biological matrices. Its use in multiple published and validated methods demonstrates its effectiveness in compensating for variability during sample preparation and analysis.
To build a comprehensive comparison guide, you may need to consult more specialized sources:
The table below compares experimental data from recent studies that used cabotegravir-d5 as an internal standard to quantify cabotegravir.
| Matrix | Quantification Range | Lower Limit of Quantification (LLOQ) | Key Instrumentation | Source / Method Reference |
|---|---|---|---|---|
| Human Tissue (Cervical, Rectal, Vaginal) [1] | 0.05 - 50 ng/mL | 0.05 ng/mL | UHPLC-MS/MS (Waters Acquity I-class, TSQ Quantis Plus) | West et al. [1] |
| Human Plasma [2] | 1 - 250 ng/mL (Low Range) 100 - 5000 ng/mL (High Range) | 1 ng/mL (Low Range) | UPLC-MS/MS (Waters Acquity UPLC I-class, TSQ Quantis Plus) | - | | Whole Blood (Point-of-Care) [3] | 750 - 2000 ng/mL | 750 ng/mL | Paper Spray Ionization, Miniature Mass Spectrometer (Mini-12) | - |
Here is a detailed look at the methodologies used in the studies, which can serve as protocols for your own work.
This method is designed for high sensitivity in complex tissue matrices.
This method simultaneously quantifies nine antiretrovirals, including cabotegravir, across two broad clinical ranges.
The workflow for this method can be visualized as follows:
This method prioritizes speed for a clinical setting, resulting in a higher LOQ.
Cabotegravir-d5 is specifically employed in a highly selective UPLC-MS/MS method for the simultaneous quantification of nine antiretrovirals in human plasma, as detailed in the table below [1].
| Parameter | Description |
|---|---|
| Role | Internal Standard for cabotegravir [1] |
| Analytical Technique | Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1] |
| Precursor Ion (m/z) | 411.03 [1] |
| Product Ion (m/z) | 267.96 [1] |
| Collision Energy | 24.00 eV [1] |
| Retention Time | 3.62 minutes [1] |
| Chromatography Column | Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) [1] |
The experimental workflow for the method utilizing this compound is outlined below. This method was validated per FDA guidelines, demonstrating excellent linearity, accuracy (trueness 89.7-104.1%), and precision (CV <15%) [1].
The evidence confirms that this compound is a critical component in a robust, published method. Its use as an internal standard is foundational for achieving accurate and precise measurements of cabotegravir in complex biological matrices.
For a comprehensive comparison with other isotopic internal standards, you may need to consult more specialized analytical chemistry resources or mass spectrometry data repositories.
The following table outlines the core methodologies from studies that have successfully employed cabotegravir-d5 for quantitative analysis. Recovery rate data would typically be generated during the validation of such methods.
| Study Feature | Method for 9 ARVs in Human Plasma [1] | Method for 5 ARVs in Human Tissues [2] |
|---|---|---|
| Analytical Technique | Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Sample Volume/Mass | 50 μL of plasma | 0.5 mL of homogenized tissue |
| Internal Standard | This compound (among other deuterated standards) | This compound (among other deuterated standards) |
| Sample Preparation | Protein precipitation with acetonitrile containing internal standards [1] | Protein precipitation with acetonitrile containing internal standards [2] |
| Chromatography Column | Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) [1] | Waters Acquity CORTECS T3 (2.1 × 100 mm; 1.6 μm) [2] |
| Key Validation Results | - Trueness: 89.7-104.1%
The experimental workflow for these methods, which culminates in the calculation of recovery and other validation parameters, can be summarized as follows:
The methodology below is adapted from a study that developed a point-of-care (POC) assay for quantifying cabotegravir and rilpivirine in whole blood using a miniature mass spectrometer. In this protocol, Cabotegravir-d5 was used as a stable isotope-labeled internal standard (IS) for quantifying the parent drug, cabotegravir [1].
The table below summarizes the key quantitative performance characteristics of the assay for cabotegravir, for which this compound served as the internal standard [1].
| Parameter | Result for Cabotegravir |
|---|---|
| Limit of Quantitation (LoQ) | 750 ng/mL |
| Linear Range | 250 - 2000 ng/mL |
| Precision (% RSD) | < 15% (at concentrations above LoQ) |
| Assay Turnaround Time | < 4 minutes |
The following diagram illustrates the key steps of the paper spray ionization mass spectrometry workflow used in the study that employed this compound.